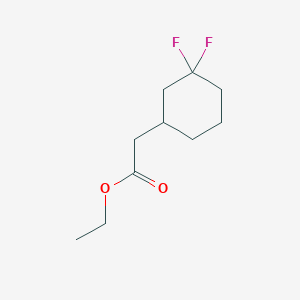

Ethyl 2-(3,3-difluorocyclohexyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,3-difluorocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)6-8-4-3-5-10(11,12)7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAUOVMBHBHAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(3,3-difluorocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 3,3-difluorocyclohexyl moiety, in particular, serves as a valuable bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities. This guide provides an in-depth, scientifically grounded methodology for the synthesis of Ethyl 2-(3,3-difluorocyclohexyl)acetate, a key building block for more complex pharmaceutical agents. We will explore a robust and efficient three-step synthetic pathway, commencing with the deoxofluorination of a readily available ketoester, followed by a Horner-Wadsworth-Emmons olefination to introduce the acetate side chain, and culminating in a catalytic hydrogenation to yield the target saturated ester. This document is intended to provide researchers and drug development professionals with a detailed, practical, and mechanistically sound approach to the preparation of this important fluorinated intermediate.

Introduction: The Significance of Fluorinated Cycloalkanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a prevalent strategy in pharmaceutical research. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a molecule. Gem-difluorination, specifically the introduction of a CF2 group, is of particular interest as it can act as a non-hydrolyzable mimic of a ketone or an ether oxygen, and can also modulate the acidity of adjacent protons and influence conformational preferences.[1][2]

Ethyl 2-(3,3-difluorocyclohexyl)acetate is a versatile synthetic intermediate that contains this valuable difluorinated motif. Its structure provides a scaffold for the development of a wide range of bioactive molecules, including inhibitors of various enzymes and ligands for receptors where the cyclohexyl ring can occupy a hydrophobic pocket. The synthesis described herein is designed to be scalable and efficient, providing a reliable route to this important building block.

Strategic Overview of the Synthetic Pathway

The synthesis of Ethyl 2-(3,3-difluorocyclohexyl)acetate is strategically designed in three main stages, starting from the commercially available Ethyl 3-oxocyclohexanecarboxylate. This approach ensures a convergent and efficient synthesis with readily available starting materials.

Caption: Overall synthetic workflow for Ethyl 2-(3,3-difluorocyclohexyl)acetate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Deoxofluorination of Ethyl 3-oxocyclohexanecarboxylate

The initial and crucial step is the conversion of the ketone functionality in Ethyl 3-oxocyclohexanecarboxylate to the gem-difluoro group. This transformation is effectively achieved using a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3]

Reaction Scheme:

Mechanism of Deoxofluorination: The reaction proceeds through the initial attack of the carbonyl oxygen on the sulfur atom of the fluorinating agent, leading to the formation of a fluorosulfuran intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion, with the concomitant departure of a stable sulfur-containing byproduct, results in the formation of the gem-difluorinated product.

Caption: Simplified mechanism of deoxofluorination.

Experimental Protocol:

-

Reagent Preparation: In a fume hood, a solution of Ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reaction Setup: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Deoxo-Fluor® (1.2 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. The aqueous layer is extracted with DCM (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 3,3-difluorocyclohexanecarboxylate.

| Parameter | Value |

| Starting Material | Ethyl 3-oxocyclohexanecarboxylate |

| Reagent | Deoxo-Fluor® |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 75-85% |

Step 2: Horner-Wadsworth-Emmons Olefination

With the difluorinated core synthesized, the next step involves the introduction of the two-carbon acetate side chain. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for this transformation, as it is known for its high E-alkene selectivity and the use of stabilized phosphonate ylides which are generally more reactive than their Wittig counterparts.[4][5][6]

Reaction Scheme:

Mechanism of the Horner-Wadsworth-Emmons Reaction: The reaction is initiated by the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride (NaH), to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of a ketone (in this case, the ester group is reduced to an aldehyde in situ or a separate aldehyde precursor is used) to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification.[5]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

-

Ylide Formation: A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C. Triethyl phosphonoacetate (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 1 hour.

-

Aldehyde Preparation (if necessary): In a separate flask, Ethyl 3,3-difluorocyclohexanecarboxylate (1.0 eq) is reduced to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at -78 °C.

-

Olefination Reaction: The freshly prepared aldehyde solution is added dropwise to the phosphonate ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-(3,3-difluorocyclohexylidene)acetate.

| Parameter | Value |

| Starting Material | 3,3-Difluorocyclohexanecarbaldehyde |

| Reagent | Triethyl phosphonoacetate, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-90% |

Step 3: Catalytic Hydrogenation

The final step in the synthesis is the reduction of the carbon-carbon double bond to afford the saturated target molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[7][8][9]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 2-(3,3-difluorocyclohexylidene)acetate (1.0 eq) in ethanol in a hydrogenation vessel is added 10% Palladium on carbon (10 mol%).

-

Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (H2) three times and then maintained under a hydrogen atmosphere (balloon pressure or Parr shaker at 50 psi) with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is completely consumed (typically 4-8 hours).

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol.

-

Purification: The filtrate is concentrated under reduced pressure to yield the final product, Ethyl 2-(3,3-difluorocyclohexyl)acetate, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.

| Parameter | Value |

| Starting Material | Ethyl 2-(3,3-difluorocyclohexylidene)acetate |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethanol |

| Hydrogen Pressure | Balloon or 50 psi |

| Typical Yield | >95% |

Characterization

The identity and purity of the final product, Ethyl 2-(3,3-difluorocyclohexyl)acetate, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for confirming the structure and the presence of the difluorinated moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Ethyl 2-(3,3-difluorocyclohexyl)acetate. By employing a deoxofluorination, a Horner-Wadsworth-Emmons olefination, and a catalytic hydrogenation, this valuable fluorinated building block can be synthesized in good overall yield from readily available starting materials. The protocols provided are robust and can be adapted for various scales, making them suitable for both academic research and industrial drug development applications. The mechanistic insights offered for each step aim to provide a deeper understanding of the chemical transformations, empowering researchers to troubleshoot and optimize the synthesis as needed.

References

- Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. (2019).

- Catalytic hydrogenation of C=C and C=O in unsaturated f

- Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogen

- Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. RSC Publishing.

- Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). (2022).

- A Sustainable Approach to Selective Hydrogenation of Unsaturated Esters and Aldehydes with Ruthenium Catalysts.

- Design and synthesis of carbocyclic versions of furanoid nucleoside phosphonic Acid analogues as potential anti-hiv agents. PubMed. (2011).

- Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-.

- Recent advances in the synthesis of fluorinated nucleosides.

- Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)

- 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Reform

- Buy Ethyl 2-fluoro-2-(3-oxocyclohexyl)

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacet

- Ethyl difluoroacet

- The Reform

- 1694540-47-0 | Ethyl 2-(3,3-difluorocyclohexyl)

- Reform

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N

- Reformatsky Reaction. J&K Scientific LLC. (2021).

- Process for preparing difluorocyclohexanoic acid derivatives.

- Reform

- Process of producing ethyl difluoroacetate.

- Synthesis method of ethyl difluoroacetoacetate.

- AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH.

- Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5.

- 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. ChemRxiv. (2025).

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

Sources

- 1. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]

- 8. Catalytic hydrogenation of C=C and C=O in unsaturated fatty acid methyl esters [research.chalmers.se]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

Physicochemical Properties of gem-Difluorinated Cyclohexanes: A Technical Guide for Drug Design

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry. It moves beyond generic descriptions to focus on the specific physicochemical perturbations introduced by the gem-difluoromethylene (

Executive Summary

The introduction of a gem-difluoromethylene (

Conformational Dynamics & The "Janus Face" Effect[2]

The gem-difluorocyclohexane ring is not merely a lipophilic spacer; it is a stereoelectronic control element.

Dipole-Driven Conformational Preference

In a standard cyclohexane chair, the ring inversion is rapid. However, the

-

The Effect: The ring will adopt a conformation that minimizes the net molecular dipole, often influenced by the solvent dielectric.

-

Axial vs. Equatorial: While one fluorine is axial and the other equatorial in the chair form, the

bond lengths (1.35 Å) and the van der Waals radius of fluorine (1.47 Å) create a steric bulk intermediate between hydrogen and a methyl group. -

W-Conformation: In 1,1-difluoro-4-substituted cyclohexanes, the substituent preference (typically equatorial) dictates the global conformation. However, the

group can distort the chair slightly to relieve 1,3-diaxial electrostatic repulsion between the axial fluorine and axial protons.

The "Janus Face" Polarity

The

-

Hydrophobic Face: The fluorine atoms are non-hydrogen bond donors and have low polarizability, creating a "slick" hydrophobic surface.

-

Polar Core: The highly polarized

bonds create a strong electrostatic field that can engage in dipolar interactions with protein backbones (e.g., amide carbonyls) without the desolvation penalty associated with classic hydrogen bond donors.

Physicochemical Profiling: Quantitative Impacts

The substitution of a methylene (

Lipophilicity ( )

Contrary to the general rule that "fluorine increases lipophilicity" (e.g., aromatic fluorination or

| Transformation | Mechanism | |

| Polarity competes with surface area. | ||

| High molecular dipole increases aqueous solvation energy relative to the hydrocarbon. | ||

| Increased hydrophobic surface area. |

Key Insight: Use gem-difluorination to lower the lipophilicity of a lead compound that has become too greasy (

Basicity Modulation ( )

The strong electron-withdrawing inductive effect ($ -I $) of the fluorine atoms reduces the pKa of nearby basic centers (amines). The magnitude of this shift decays with distance.

-

-position (2,2-difluoroamine):

-

Utility: Useful for lowering the pKa of highly basic secondary amines (e.g., piperidines, pKa ~11) to physiological ranges (pKa ~8–9), improving membrane permeability and reducing hERG liability.

-

-

-position (3,3-difluoroamine):

-

Utility: Fine-tuning basicity without drastically altering the ionization state.

-

-

-position (4,4-difluoroamine):

-

Utility: Minimal effect on basicity; primarily used for metabolic blocking or conformational locking.

-

Experimental Protocol: Deoxofluorination Synthesis

The most robust method for accessing gem-difluorocyclohexanes is the deoxofluorination of the corresponding ketone.

Reagent Selection

-

DAST (Diethylaminosulfur trifluoride): The classic reagent.[4] Effective but thermally unstable (explosive >90°C).

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable and generally safer for scale-up, though often less reactive than DAST.[4]

-

XtalFluor-E / XtalFluor-M: Crystalline salts. Safer and easier to handle but require an exogenous fluoride source (e.g.,

).

Standard Protocol (DAST/Deoxo-Fluor)

Objective: Synthesis of 4,4-difluorocyclohexanecarboxylate ester from ethyl 4-oxocyclohexanecarboxylate.

Reagents:

-

Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Reagent: DAST or Deoxo-Fluor (1.5 – 2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

). -

Solvation: Dissolve the ketone substrate in anhydrous DCM (0.1 M concentration).

-

Addition (Critical): Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe.

-

Note: For sterically hindered ketones, the reaction may require room temperature or reflux, but always start at 0°C to control the exotherm.

-

-

Reaction: Stir at room temperature (RT) for 12–24 hours. Monitor by TLC or GC-MS.[5]

-

Checkpoint: Look for the disappearance of the ketone peak.

-

-

Quenching (Safety Critical): Cool the mixture back to -78°C or 0°C . Slowly add saturated

.[5]-

Warning: Quenching releases

and

-

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry organics over

, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Troubleshooting:

-

Elimination Byproduct: The major side reaction is the formation of the vinyl fluoride (elimination of HF).

-

Solution: Use lower temperatures (-78°C) or switch to XtalFluor-E with a specific base promoter to minimize elimination.

-

Visualization of Logic & Workflow

Synthesis & Property Impact Workflow

The following diagram illustrates the decision process and physical outcomes of introducing the motif.

Caption: Workflow for strategic implementation of gem-difluorination to modulate specific molecular properties.

Conformational Equilibrium

This diagram depicts the dipole minimization effect.

Caption: The gem-difluoro group influences the chair-chair equilibrium via dipole and steric effects.

References

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry . Chemistry – A European Journal, 2022.[6] [6][7]

-

Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane . BenchChem Technical Notes, 2025.

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system . Chemical Science, 2021.

-

Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives . Journal of Organic and Pharmaceutical Chemistry, 2024.

-

Gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements . ChemRxiv, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Validation and Synthetic Methodology of Ethyl 2-(3,3-difluorocyclohexyl)acetate: A Technical Guide

Executive Summary & Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern drug discovery. The gem-difluoromethylene group (

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and rigorous multi-modal spectroscopic characterization of this compound. By understanding the causality behind the synthetic choices and the quantum mechanical origins of its spectral signatures, researchers can ensure high-fidelity integration of this synthon into their pipelines.

Physicochemical Profiling

Before initiating synthesis or characterization, establishing the baseline physicochemical properties of the target molecule is critical for predicting its behavior during extraction and chromatography[1].

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Workflow |

| Molecular Formula | Defines the exact mass for GC-MS validation. | |

| Molecular Weight | 206.23 g/mol | Used for stoichiometric calculations. |

| LogP | ~2.76 | Indicates high lipophilicity; dictates non-polar solvent extraction. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low polarity; compound will elute rapidly on normal-phase silica. |

| Hydrogen Bond Acceptors | 2 | Ester oxygens dictate IR stretching frequencies. |

Synthetic Methodology: Deoxofluorination Workflow

The most direct and chemoselective route to Ethyl 2-(3,3-difluorocyclohexyl)acetate is the nucleophilic deoxofluorination of its ketone precursor, ethyl 2-(3-oxocyclohexyl)acetate, using Diethylaminosulfur trifluoride (DAST)[2].

Causality of Reagent Selection

DAST is selected over harsher reagents (like

Step-by-Step Protocol

This protocol is designed as a self-validating system. The disappearance of the ketone carbonyl is monitored in real-time.

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with anhydrous Nitrogen (

). -

Substrate Dissolution: Dissolve 10.0 mmol of ethyl 2-(3-oxocyclohexyl)acetate in 25 mL of anhydrous Dichloromethane (DCM).

-

Cryogenic Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 25.0 mmol (2.5 equivalents) of DAST. Causality: The initial attack is highly exothermic; cryogenic conditions suppress the formation of elimination byproducts.

-

Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the UV-inactive ketone precursor.

-

Quenching: Cool the flask to 0 °C. Carefully quench the reaction by dropwise addition of saturated aqueous

until bubbling ceases. Causality: This neutralizes the corrosive HF byproduct and destroys unreacted DAST. -

Extraction & Isolation: Extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0% to 10% EtOAc in Hexanes to yield the pure target compound.

Figure 1. Synthetic workflow for the deoxofluorination of ethyl 2-(3-oxocyclohexyl)acetate.

Spectroscopic Characterization & Validation Logic

The structural validation of gem-difluoroalkanes relies heavily on the spin-spin coupling (

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz,Table 2:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| 4.15 | q ( | 2H | |

| ~2.25 | d ( | 2H | |

| 1.10 – 2.15 | m | 9H | Cyclohexyl ring protons (Complex due to F-H coupling) |

| 1.26 | t ( | 3H |

Table 3:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment / Causality |

| 172.5 | s | - | |

| 122.8 | t | ||

| 60.4 | s | - | |

| 40.8 | t | Ring | |

| 39.5 | s | - | |

| 33.2 | t | Ring | |

| 32.8 | s | - | Ring |

| 14.2 | s | - |

FT-IR and Mass Spectrometry (GC-MS)

-

FT-IR: The spectrum will exhibit a strong, sharp absorption at 1735 cm

corresponding to the ester -

GC-MS (EI, 70 eV): The molecular ion peak (

) will be observed at m/z 206 . Characteristic fragmentation includes the loss of the ethoxy radical (

Figure 2. Multi-modal spectroscopic logic for validating the synthesized gem-difluoride.

Conclusion

The synthesis and characterization of Ethyl 2-(3,3-difluorocyclohexyl)acetate demand a rigorous understanding of organofluorine chemistry. By utilizing DAST for chemoselective deoxofluorination and employing a multi-nuclear NMR approach (

References

-

Journal of Organic Chemistry (ACS). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from: [Link]

-

Scribd. NMR Analysis of Fluorine and Difluorocompounds. Retrieved from: [Link]

Sources

Technical Guide: 3,3-Difluorocyclohexyl Derivatives in Medicinal Chemistry

[1][2]

Executive Summary: The "Fluorine Effect" at C-3

In the optimization of lead compounds, the 3,3-difluorocyclohexyl moiety represents a strategic bioisostere that offers a distinct physicochemical profile compared to its non-fluorinated or 4,4-difluorinated counterparts.[1][2] While the gem-difluoro group is classically used to block metabolic oxidation, its placement at the C-3 position (relative to a C-1 substituent) introduces unique electronic and conformational perturbations.[1][2]

Key Advantages:

-

pKa Modulation: Lowers the basicity of a C-1 amine by approximately 1.0–1.5 log units via the inductive effect (

), improving membrane permeability without abolishing solubility. -

Conformational Bias: The C-F bonds introduce dipole-dipole interactions that can favor specific chair conformations, potentially locking bioactive rotamers.[1][2]

-

Metabolic Blockade: Prevents oxidative metabolism at the susceptible C-3 position, a common "soft spot" in cyclohexyl rings.[1][2]

Structural & Conformational Analysis

The Dipole-Driven Chair Equilibrium

Unlike the 4,4-difluoro isomer, which is achiral (meso) when symmetrically substituted, 1-substituted-3,3-difluorocyclohexanes possess a chiral center at C-1.[1][2] The conformational preference is dictated by the interplay between 1,3-diaxial steric strain and electrostatic dipole repulsion .[1][2]

-

Steric Factor: The van der Waals radius of Fluorine (1.47 Å) is smaller than a methyl group (2.0 Å) but larger than Hydrogen (1.2 Å). A substituent at C-1 will experience moderate steric clash with an axial fluorine at C-3.[1][2]

-

Electronic Factor: The strongly polar C-F bonds create a molecular dipole. The ring will adopt a conformation that minimizes the net dipole moment, often opposing the dipole of the C-1 substituent (e.g., an amine or carbonyl).

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium for a generic 1-substituted-3,3-difluorocyclohexane.

Figure 1: Conformational equilibrium of 1-substituted-3,3-difluorocyclohexanes. The equatorial conformer is generally favored to avoid 1,3-diaxial repulsion between the substituent and the axial fluorine.[2]

Physicochemical Profiling

The introduction of the 3,3-difluoro motif alters the physicochemical landscape of the molecule.[1][2] The table below compares a standard cyclohexyl amine with its fluorinated analogs.

| Property | Cyclohexylamine | 4,4-Difluorocyclohexylamine | 3,3-Difluorocyclohexylamine |

| pKa (Conj.[1][2] Acid) | ~10.6 | ~9.6 | ~9.2 - 9.5 |

| LogP (Lipophilicity) | Baseline | +0.2 to +0.5 (Dipole dependent) | Variable (Often lower than 4,4 due to dipole vector) |

| Metabolic Stability | Low (C-3/C-4 oxidation) | High (C-4 blocked) | High (C-3 blocked) |

| Basicity Effect | None | Moderate (-I effect, | Stronger (-I effect, |

Expert Insight: The 3,3-isomer places the fluorines at the

Synthetic Protocols

The synthesis of 3,3-difluorocyclohexyl derivatives typically proceeds via the deoxofluorination of a 3-oxocyclohexanecarboxylate precursor.[1][2]

Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][2] Precursor: Ethyl 3-oxocyclohexanecarboxylate (commercially available).[1][2]

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

-

Addition: Cool the solution to 0°C . Add DAST (2.0 - 2.5 equiv) dropwise via syringe.[1][2] Caution: DAST reacts violently with water.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC (stain with KMnO4; product is not UV active unless derivatized).

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Note: Gas evolution (CO2) will occur.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is a clear oil.

Conversion to 3,3-Difluorocyclohexylamine (Curtius Rearrangement)

To access the amine building block from the ester:

-

Hydrolysis: Treat the ester with LiOH (1.5 equiv) in THF/H2O (3:1) at RT for 4h. Acidify to pH 2 and extract to obtain 3,3-difluorocyclohexanecarboxylic acid .

-

Acyl Azide Formation: Dissolve the acid in Acetone/Water.[1] Add Triethylamine (1.2 equiv) and Ethyl chloroformate (1.2 equiv) at 0°C to form the mixed anhydride. Then add NaN3 (1.5 equiv) in water. Stir 1h.

-

Rearrangement: Extract the acyl azide into Toluene. Heat the toluene solution to 90°C for 2h (evolution of N2 gas) to form the Isocyanate .

-

Hydrolysis to Amine: Add 20% HCl (aq) to the isocyanate solution and reflux for 1h.

-

Isolation: Cool, wash with ether (removes non-basic impurities), basify the aqueous layer with NaOH pellets to pH >12, and extract with DCM.[1] Dry and concentrate to yield 3,3-difluorocyclohexylamine .[1][2]

Case Study: Lead Optimization of a GPCR Antagonist

Scenario: A drug discovery team is optimizing a piperidine-based Dopamine D4 antagonist. The lead compound (Cyclohexyl-Piperidine) has high potency but suffers from poor metabolic stability and hERG liability (due to high basicity, pKa 10.5).

Application of 3,3-Difluorocyclohexyl:

-

Design: The cyclohexyl ring is replaced with a 3,3-difluorocyclohexyl group.[1]

-

Result:

-

Metabolism: The C-3 position, previously a site of hydroxylation by CYP450, is now blocked by Fluorine.[1]

-

Basicity: The pKa of the piperidine nitrogen drops to ~9.3. This increases the fraction of the neutral species at physiological pH, improving blood-brain barrier (BBB) penetration.

-

hERG: The reduced basicity and lipophilicity modulation lowers affinity for the hERG channel, improving the safety margin.

-

References

-

Conformational Analysis of Fluorin

-

Deoxofluorin

-

Title: Alcohol to Fluoro / Carbonyl to Difluoro using DAST[3]

- Source: Organic Syntheses / TCI Chemicals Protocol

-

-

Physicochemical Properties of Fluorin

-

Synthesis of 3,3-Difluoro Building Blocks

Technical Profile: Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS 915213-54-6)

[1][2]

Executive Summary

Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS 915213-54-6) is a specialized fluorinated aliphatic building block widely utilized in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 4,4-difluorocyclohexyl motif—a lipophilic, metabolically stable bioisostere for cyclohexyl or piperidinyl rings. This structural modification is frequently employed in drug discovery programs (e.g., kinase inhibitors, GPCR ligands) to block metabolic "soft spots" prone to cytochrome P450 oxidation while modulating physicochemical properties like lipophilicity (LogP) and conformation.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and handling protocols, designed for researchers requiring high-purity material for lead optimization.

Chemical Identity & Physicochemical Profile[3][4][5][6]

Nomenclature and Identifiers

| Parameter | Detail |

| CAS Number | 915213-54-6 |

| IUPAC Name | Ethyl 2-(4,4-difluorocyclohexyl)acetate |

| Synonyms | Ethyl (4,4-difluorocyclohexyl)acetate; (4,4-Difluorocyclohexyl)acetic acid ethyl ester |

| Molecular Formula | C₁₀H₁₆F₂O₂ |

| Molecular Weight | 206.23 g/mol |

| SMILES | CCOC(=O)CC1CCC(F)(F)CC1 |

| InChI Key | GZWGGXBBJGJHBC-UHFFFAOYSA-N |

Physical Properties

Data derived from experimental values of structural analogs and predictive models validated for fluorinated alicyclics.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | 222.9 ± 10.0 °C | At 760 mmHg |

| Density | 1.12 ± 0.05 g/cm³ | Higher than non-fluorinated analog (1.02 g/cm³) |

| Flash Point | ~88 °C | Closed Cup (Predicted) |

| LogP | 2.3 - 2.5 | Moderate lipophilicity |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Immiscible with water |

Synthetic Methodologies

The synthesis of CAS 915213-54-6 typically follows a convergent route starting from commercially available 1,4-cyclohexanedione derivatives. The critical step is the introduction of the gem-difluoro moiety, which is best performed late-stage or on a protected intermediate to avoid defluorination side reactions.

Primary Synthetic Route: Deoxofluorination Strategy

This protocol is the industry standard for gram-scale synthesis, prioritizing yield and purity.

Step 1: Olefination (Horner-Wadsworth-Emmons)

Reagents: 1,4-Cyclohexanedione monoethylene acetal, Triethyl phosphonoacetate, NaH.

Solvent: THF (anhydrous).

Conditions: 0°C to RT, 12h.

Mechanism: The phosphonate carbanion attacks the ketone to form the

Step 2: Hydrogenation

Reagents: H₂, Pd/C (10%). Solvent: Ethanol or MeOH. Conditions: 1 atm (balloon) or 30 psi, RT, 4-6h. Outcome: Reduction of the exocyclic double bond to the saturated ethyl (cyclohexyl)acetate derivative.

Step 3: Ketone Deprotection

Reagents: HCl (2N) or PPTS. Solvent: Acetone/Water. Conditions: Reflux or RT stirring.[2] Outcome: Hydrolysis of the acetal to reveal the ketone: Ethyl 2-(4-oxocyclohexyl)acetate (Key Intermediate).

Step 4: Deoxofluorination (Critical Step)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Solvent: DCM (anhydrous). Conditions: -78°C to RT. Protocol:

-

Cool a solution of Ethyl 2-(4-oxocyclohexyl)acetate in DCM to -78°C under N₂.

-

Add DAST (1.5 - 2.0 eq) dropwise. Caution: Exothermic.

-

Allow to warm to RT overnight.

-

Quench: Pour slowly into saturated NaHCO₃ solution (gas evolution).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis of CAS 915213-54-6 from commercial precursors.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 4.15 (q, 2H, -OCH ₂CH₃)

- 2.25 (d, 2H, -CH ₂COOEt)

-

2.10 - 1.95 (m, 2H, Ring protons

- 1.85 - 1.60 (m, 5H, Ring protons + Methine)

- 1.35 - 1.20 (m, 2H, Ring protons)

- 1.25 (t, 3H, -OCH₂CH ₃)

-

¹⁹F NMR:

-

Distinctive signal at

-90 to -100 ppm (typically a doublet of triplets or broad multiplet due to gem-difluoro coupling).

-

Mass Spectrometry

-

Method: GC-MS or LC-MS (ESI+).

-

Expected Ion: [M+H]⁺ = 207.23 or [M+Na]⁺ = 229.21.

-

Fragmentation: Loss of EtO group (M-45) is common in EI spectra.

Handling, Stability, and Safety

Stability

-

Thermal Stability: Stable up to 150°C; distillation should be performed under high vacuum to minimize thermal degradation.

-

Chemical Stability: The gem-difluoro group is chemically robust. The ester moiety is susceptible to hydrolysis under strong basic or acidic conditions.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

Safety Hazards (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol: Use in a fume hood. Avoid contact with glass if residual HF is suspected from DAST reactions (though purified product is HF-free).

Applications in Drug Discovery[6]

The 4,4-difluorocyclohexyl moiety acts as a bioisostere for the cyclohexyl group. The introduction of fluorine atoms at the 4-position achieves two primary goals:

-

Metabolic Blocking: The C-4 position of a cyclohexane ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination blocks this site, significantly extending the drug's half-life (

). -

Conformational Locking: The gauche effect and dipole interactions of the difluoro group can bias the ring conformation, potentially locking the molecule in a bioactive orientation that improves binding affinity to targets such as Kinases (e.g., ALK, ROS1) or GPCRs .

Mechanism of Action Context

Figure 2: Impact of 4,4-difluorination on metabolic stability.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

World Intellectual Property Organization. (2022). Patent WO2022/15988: Preparation of KRAS G12C Inhibitors. Retrieved from [Link]

The Strategic Role of gem-Difluoro Groups in Medicinal Chemistry

[1][2][3]

Part 1: Physicochemical Profiling & The Fluorine Effect

The incorporation of a gem-difluoro unit introduces profound electronic and steric perturbations. Unlike single fluorine substitutions, the geminal pairing creates a "fluorine effect" that is more than the sum of its parts, particularly regarding bond angles and dipole moments.

Structural Parameters & Bioisosterism

The

Table 1: Comparative Structural & Electronic Parameters

| Property | Methylene ( | gem-Difluoro ( | Ether ( | Carbonyl ( |

| Bond Angle ( | ~109.5° (Tetrahedral) | ~112° - 114° | ~111° - 112° | N/A ( |

| Bond Length ( | 1.54 Å | 1.35 Å | 1.43 Å | 1.20 Å |

| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | 1.52 Å (O) | 1.70 Å (O) |

| Electronic Character | Neutral / Lipophilic | Highly Polar / Lipophilic* | Polar / H-bond Acceptor | Polar / H-bond Acceptor |

-

Note: While individual C-F bonds are polar, the vector sum in

creates a strong local dipole, yet the group often increases overall molecular lipophilicity (LogP) when replacing polar groups like

pKa Modulation

The strong inductive electron-withdrawing effect (

-

Amine Basicity: Placing a

group -

Acid Acidity: Conversely,

-substitution increases the acidity of carboxylic acids, potentially improving solubility or altering binding interactions.

Conformational Control: The Gauche Effect

One of the most powerful applications of the

Mechanistic Driver: This preference arises from

Figure 1: The Fluorine Gauche Effect. The electronic stabilization in the gauche conformer overrides steric repulsion, allowing medicinal chemists to "lock" flexible chains into bioactive conformations.

Part 2: Metabolic Stability & Case Studies

The C-F bond is the strongest single bond to carbon (~116 kcal/mol), rendering it virtually inert to oxidative metabolism by Cytochrome P450 enzymes.

Case Study: Tafluprost (Metabolic Blocking)

Drug: Tafluprost (Zioptan)

Indication: Glaucoma

Mechanism: Tafluprost is a prostaglandin F2

-

Effect 1: It completely blocks oxidation at C15, drastically increasing the half-life.

-

Effect 2: The

group maintains the electron density and shape required for binding to the FP receptor, acting as a functional bioisostere for the hydroxyl group in the binding pocket.

Case Study: Gemcitabine (Mechanism-Based Inhibition)

Drug: Gemcitabine

Indication: Pancreatic and Lung Cancer

Mechanism: A nucleoside analog where the 2'-hydrogens of deoxycytidine are replaced by fluorine.[5]

The

-

Self-Potentiation: The electronegative fluorines deactivate the adjacent C3'-OH, making the removal of Gemcitabine from DNA by proofreading exonucleases extremely difficult ("masked chain termination").

-

RNR Inhibition: The diphosphate metabolite binds to Ribonucleotide Reductase (RNR).[6][7][8] The

group destabilizes the radical intermediate required for the enzyme's mechanism, leading to irreversible inhibition.

Part 3: Synthetic Methodologies

Introducing a

Synthesis Decision Matrix

Figure 2: Strategic decision tree for selecting gem-difluorination methodologies based on substrate availability and stage of synthesis.

Experimental Protocol: Late-Stage Radical Difluoromethylation

A modern, high-value protocol for introducing a

Objective: Synthesis of

-

Substrate: Styrene derivative (1.0 equiv)

-

Reagent:

(Difluoromethanesulfonyl chloride) or -

Catalyst:

(1.0 mol%) -

Base:

(2.0 equiv) -

Solvent: Acetonitrile (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol),

(0.005 mmol), and -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent & Reagent Addition: Add anhydrous, degassed Acetonitrile (5.0 mL) via syringe. Add the difluoro-reagent (e.g.,

, 1.5 mmol) dropwise. -

Irradiation: Place the reaction vessel 2-3 cm away from a 24W Blue LED (450 nm) source. Stir vigorously at room temperature (fan cooling to maintain ~25°C).

-

Monitoring: Monitor reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the characteristic diastereotopic

signal in -

Mass Spec: Confirm parent ion mass shift corresponding to the difluoro insertion.

References

-

Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[9] Link

-

Hu, J., et al. (2015). The "Fluorine Effect" in Bioorganic and Medicinal Chemistry. Chemical Reviews. Link

-

Ueno, R., et al. (2002). Tafluprost (AFP-168), a novel FP receptor agonist for glaucoma. Survey of Ophthalmology. Link

-

Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology. Link

-

Grygorenko, O. O., et al. (2022).[10] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Link

Sources

- 1. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemignition.com [chemignition.com]

- 3. jkscience.org [jkscience.org]

- 4. The IOP‐lowering effects and mechanism of action of tafluprost in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gemcitabine (2',2'-difluoro-2'-deoxycytidine), an antimetabolite that poisons topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 8. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Precision Synthesis of Fluorinated Cyclohexane Building Blocks

Executive Summary

This guide details the strategic design and synthetic execution of fluorinated cyclohexane motifs, a critical class of building blocks in modern drug discovery. Unlike aromatic fluorination, which is primarily electronic, alicyclic fluorination introduces profound stereoelectronic effects—altering pKa, lipophilicity (LogD), and metabolic stability without significant steric penalty. This document provides validated protocols for deoxyfluorination and stereoselective hydrogenation, emphasizing safety, scalability, and conformational control.

Part 1: Strategic Utility & Conformational Dynamics

The "Polar Hydrophobic" Effect

The C–F bond on a cyclohexane ring creates a unique "polar hydrophobic" sector. While the fluorine atom is electronegative (creating a local dipole), its low polarizability allows it to mimic a C–H bond sterically while modulating the overall molecular dipole moment.

-

Dipole Minimization: In polyfluorinated cyclohexanes (e.g., 1,2-difluorocyclohexane), fluorine atoms often adopt a gauche relationship to maximize

hyperconjugation, despite the steric repulsion. -

The "Fluorine Face": In all-cis-2,3,5,6-tetrafluorocyclohexane, the ring polarizes into an electron-rich "fluorine face" and an electron-poor "hydrogen face," enabling unique non-covalent interactions with protein binding pockets.

Conformational Anchoring

Unlike the A-value of a methyl group (1.70 kcal/mol), the A-value of fluorine is small (~0.25 kcal/mol). This means a single fluorine atom does not rigidly "lock" a conformation. However, it can be used to bias equilibrium.

Figure 1: The delicate energy balance of fluorocyclohexanes. Unlike alkyl groups, the electronic penalty of the axial position is minimal, allowing solvent polarity to dictate the major conformer.

Part 2: Synthetic Methodologies

Method A: Nucleophilic Deoxyfluorination (Inversion)

This is the gold standard for converting cyclohexanols to fluorocyclohexanes with predictable stereochemical inversion (

Reagent Selection Matrix:

| Reagent | Active Species | Thermal Stability | HF Generation | Cost | Recommendation |

| DAST | Diethylaminosulfur trifluoride | Low (<50°C) | High (Hydrolysis) | Low | Small scale, low temp only. |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Moderate | High | Medium | General purpose, better stability. |

| XtalFluor-E | Diethylaminodifluorosulfinium tetrafluoroborate | High (>100°C) | Low (Needs exogenous HF source) | High | Preferred for safety & scale. |

Method B: Stereoselective Hydrogenation (Retention/Inversion)

For accessing cis- or trans-4-fluorocyclohexanols from fluorophenols.

-

Rh/Al₂O₃: Favors cis-isomers (hydrogen adds from the catalyst face).

-

Pd/C: Can favor trans-isomers via thermodynamic equilibration (keto-enol tautomerism mechanism).

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone

Target: A versatile metabolic blocker replacing the C-4 methylene of cyclohexanones.

Reaction Workflow:

-

Protection: 1,4-Cyclohexanedione

Mono-ketal. -

Fluorination: Mono-ketal

8,8-difluoro-1,4-dioxaspiro[4.5]decane. -

Deprotection: Acid hydrolysis

4,4-Difluorocyclohexanone.

Step-by-Step Methodology (Step 2 Focus - Fluorination):

Safety Critical: This reaction uses Deoxo-Fluor.[1] Ensure a saturated NaHCO₃ quench bath is prepared before starting. Do not use glass syringes (etching risk).

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

-

Reagent Addition: Add Deoxo-Fluor (12.0 mmol, 1.2 equiv) dropwise via a polypropylene syringe over 15 minutes.

-

Expert Insight: The addition is exothermic. Internal temperature must not exceed 5°C to prevent elimination side-products (vinyl fluorides).

-

-

Activation: Add a catalytic amount of EtOH (0.2 equiv). This generates a trace of HF, which catalyzes the reaction cycle for Deoxo-Fluor.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

-

Self-Validation (TLC): Check TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (difluoride).

-

Note: The gem-difluoride spot is often faint under UV; use Phosphomolybdic Acid (PMA) stain.

-

-

Quench (Hazard): Cool back to 0°C. Pour the reaction mixture slowly into saturated aqueous NaHCO₃. CO₂ evolution will be vigorous.

-

Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Figure 2: Mechanistic pathway. The driving force is the formation of the strong S=O bond (if water is present) or thermodynamic stability of the C-F bond.

Protocol 2: Stereoselective Hydrogenation of 4-Fluorophenol

Target: cis-4-Fluorocyclohexanol (High diastereoselectivity).

-

Catalyst Loading: In a high-pressure autoclave, load 5% Rh/Al₂O₃ (5 mol%).

-

Substrate: Add 4-fluorophenol (1.0 g) dissolved in MeOH (20 mL).

-

Conditions: Pressurize with H₂ (50 bar). Stir at RT for 12 hours.

-

Expert Insight: Using Al₂O₃ support instead of Carbon minimizes hydrogenolysis (loss of fluorine).

-

-

Filtration: Filter through a Celite pad (Caution: Rh/C is pyrophoric when dry. Keep wet with solvent).

-

Analysis:

F-NMR will show a distinct shift between cis (typically -170 to -180 ppm) and trans isomers.

Part 4: Characterization & Quality Control

NMR Spectroscopy

Fluorine's spin (1/2) makes

-

Gem-difluorides: Look for the characteristic AB quartet if the environment is chiral, or a singlet/triplet if symmetric. Typical range: -90 to -110 ppm.

-

H-F Coupling:

(geminal) is large (~48 Hz).-

(

-

:

-

(

X-Ray Crystallography

For solid building blocks (e.g., carboxylic acids or amides), X-ray is required to confirm absolute stereochemistry, as NMR coupling constants can be ambiguous in flexible cyclohexane systems.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2] The Journal of Organic Chemistry. Link

-

Carreira, E. M., et al. (2015). Fluorinated Cyclohexanes: Synthesis of Amine Building Blocks. Beilstein Journal of Organic Chemistry. Link

-

Wismach, C., et al. (2014). Stereoselective Hydrogenation of Fluorophenols. Chemistry - A European Journal. Link

-

Organic Syntheses. (2016). Preparation of Bis(4-fluorophenyl)difluoromethane using Deoxo-Fluor.[1] Organic Syntheses. Link

Sources

IUPAC name ethyl 2-(4,4-difluorocyclohexyl)acetate properties

Technical Monograph: Ethyl 2-(4,4-difluorocyclohexyl)acetate

Executive Summary

Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS: 915213-54-6) is a specialized fluorinated aliphatic building block used in modern drug discovery. It serves as a critical intermediate for introducing the 4,4-difluorocyclohexyl moiety , a structural motif increasingly valued for its ability to modulate lipophilicity (LogP), enhance metabolic stability by blocking the oxidation-prone C4 position of the cyclohexane ring, and act as a bioisostere for carbonyl or ether groups. This guide details its synthesis, physicochemical properties, and strategic application in medicinal chemistry.[1]

Structural & Physicochemical Profile

The compound consists of an ethyl ester functionality linked to a cyclohexane ring substituted at the 4-position with a gem-difluoro group. The introduction of fluorine atoms at the C4 position induces specific electronic and conformational effects that distinguish it from its non-fluorinated parent.

| Property | Data / Value |

| IUPAC Name | Ethyl 2-(4,4-difluorocyclohexyl)acetate |

| CAS Number | 915213-54-6 |

| Molecular Formula | C₁₀H₁₆F₂O₂ |

| Molecular Weight | 206.23 g/mol |

| Boiling Point | 222.9 ± 10.0 °C (760 mmHg) |

| Density | ~1.12 g/cm³ (Predicted) |

| LogP (Predicted) | ~2.5 (vs. ~2.9 for non-fluorinated analogue) |

| H-Bond Acceptors | 2 (Ester oxygens) + Fluorine (weak) |

| Stereochemistry | Achiral (Plane of symmetry through C1 and C4) |

The Fluorine Effect: Conformational Bias

Unlike a standard cyclohexane ring which flips rapidly between chair conformers, the gem-difluoro group introduces a dipole that can influence the preferred conformation of substituents at the C1 position. While the steric bulk of fluorine is small (Van der Waals radius ~1.47 Å, similar to oxygen), the high electronegativity creates a dipole moment that reduces the lipophilicity of the ring compared to a hydrocarbon, while increasing it relative to a polar carbonyl group.

Synthetic Methodologies

The most robust route to Ethyl 2-(4,4-difluorocyclohexyl)acetate is the Deoxofluorination of the corresponding ketone precursor. This approach avoids the harsh conditions required for aromatic ring reduction and allows for late-stage fluorination.

Core Protocol: Deoxofluorination

-

Precursor: Ethyl 2-(4-oxocyclohexyl)acetate (CAS: 58012-34-3).[2]

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Deoxo-Fluor is preferred for scale-up due to higher thermal stability.

Reaction Scheme:

-

Activation: The carbonyl oxygen attacks the sulfur center of the reagent, releasing HF.

-

Substitution: Fluoride ion attacks the carbocationic intermediate (or activated species) to form the gem-difluoro product.

Figure 1: Synthetic pathway via nucleophilic fluorination.

Step-by-Step Protocol (Adapted Standard):

-

Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve Ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to 0°C. Dropwise add Deoxo-Fluor (1.5–2.0 eq). Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4 or Phosphomolybdic Acid; ketone spot disappears).

-

Quench: Cool to 0°C. Carefully quench with saturated NaHCO3. Warning: Vigorous CO2 evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate gradient). The difluoro product is typically less polar than the ketone.

Analytical Characterization

Verifying the structure requires confirming the loss of the carbonyl and the presence of the gem-difluoro group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.15 (q, 2H): Ethyl ester -O-CH2-.

-

δ 2.25 (d, 2H): Alpha-protons (-CH2-COOEt).

-

δ 1.90–2.10 (m, 4H): Protons adjacent to CF2 (C3/C5). The fluorine coupling (

) broadens these signals significantly. -

δ 1.25 (t, 3H): Ethyl ester -CH3.

-

δ 1.20–1.80 (m, 5H): Remaining ring protons (C1, C2, C6).

-

-

¹⁹F NMR:

-

δ -90 to -100 ppm: Characteristic doublet of triplets or broad singlet for gem-difluoro on a cyclohexane ring. If the ring is conformationally locked, two distinct signals (axial/equatorial F) may appear (AB system), but at RT, rapid chair-flipping often averages this to a single broad peak.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 206 [M]+.

-

Fragmentation:

-

Loss of ethoxy group [M-45].

-

Characteristic loss of HF [M-20] or CH2=CF2 fragments depending on ionization energy.

-

Medicinal Chemistry Applications

The 4,4-difluorocyclohexyl group is a high-value "bioisostere" in drug design.

-

Metabolic Blocking: The C4 position of a cyclohexane ring is a primary site for Cytochrome P450-mediated hydroxylation. Replacing C-H bonds with strong C-F bonds (Bond Energy: ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this metabolic soft spot, extending the drug's half-life (

). -

Lipophilicity Modulation:

-

Replacing a C=O (Ketone) with CF2 removes a hydrogen bond acceptor, increasing lipophilicity (LogP increases).

-

Replacing a -CH2- with CF2 typically lowers lipophilicity slightly due to the polarity of the C-F bond, but increases it relative to polar heteroatoms like Oxygen (ether).

-

-

Dipole Alignment: The CF2 group has a significant dipole. When placed in a specific orientation, it can engage in orthogonal dipolar interactions with protein backbones, potentially improving binding affinity.

Case Study Context: This moiety appears in patents for inhibitors of DPP-4 (diabetes), CCR2 (inflammation), and HCV Protease . It is often used to replace a piperidine or a tetrahydropyran ring to alter the pKa of nearby amines or simply to tune the physicochemical profile without changing steric volume.

Figure 2: Bioisosteric relationships of the 4,4-difluorocyclohexyl moiety.

Handling & Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place. The ester is stable, but avoid strong acids/bases which could hydrolyze it to the free acid (4,4-difluorocyclohexylacetic acid).

-

Fluorine Reagent Safety: If synthesizing in-house, handle DAST/Deoxo-Fluor with extreme care. They react violently with water to produce HF. Glassware must be bone-dry.

References

-

Sigma-Aldrich. Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Data. Available at:

-

Melnykov, K. et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Available at:

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for gem-difluoro bioisosterism).

-

Patent US20130183269A1. Macrocyclic inhibitors of hepatitis C virus NS3 protease. (Demonstrates utility of cyclohexyl scaffolds in drug design). Available at:

Sources

Methodological & Application

Application Note: Protocol for Deoxofluorination of Cyclohexyl Ketones

Executive Summary

The conversion of cyclohexyl ketones to gem-difluorides is a pivotal transformation in medicinal chemistry, introducing metabolic stability and lipophilicity (bioisostere of the carbonyl group). However, this transformation on cyclohexyl rings is notoriously difficult due to the high propensity for elimination , leading to vinyl fluoride byproducts rather than the desired gem-difluoride.

This guide provides a technical roadmap for selecting the correct reagent system (Deoxo-Fluor® vs. XtalFluor-E®) and details a self-validating protocol designed to maximize the gem-difluoride:vinyl fluoride ratio while maintaining strict safety standards.

Mechanistic Insight: The Elimination vs. Substitution Battle

To optimize yield, one must understand the failure mode. The reaction proceeds via an alkoxyaminosulfur intermediate. In cyclohexyl systems, the transition state for elimination (E2-type) is often sterically favored over the nucleophilic substitution (

Mechanism Visualization

The following diagram illustrates the bifurcation point where the reaction succeeds (Substitution) or fails (Elimination).

Figure 1: Mechanistic pathway highlighting the competition between fluoride addition (green) and proton elimination (red).

Reagent Selection Matrix

Safety and selectivity are the primary drivers for reagent choice.[1] While DAST is the historical standard, it is thermally unstable. Deoxo-Fluor is the industry standard for general use, while XtalFluor-E is recommended specifically for cyclohexyl ketones to suppress elimination.

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) |

| Physical State | Liquid (Fumes) | Liquid (Viscous) | Crystalline Solid |

| Thermal Stability | Low (Explosive >90°C) | Moderate (Exothermic decomp >140°C) | High (Decomp >200°C) |

| Free HF Gen. | Yes (Hydrolysis with moisture) | Yes (Hydrolysis with moisture) | No (Requires exogenous fluoride source) |

| Selectivity | Moderate Elimination | Moderate Elimination | Low Elimination (Best for Cyclohexyls) |

| Glassware | Etches glass (requires plastic) | Etches glass (requires plastic) | Compatible with Borosilicate |

Experimental Protocols

Protocol A: The "Gold Standard" (Deoxo-Fluor)

Use this for robust substrates where elimination is less of a concern or when using liquid handling automation.

Safety Prerequisite: Perform in a fume hood. Deoxo-Fluor releases HF upon contact with moisture. Use Teflon (PFA/FEP) or Polypropylene (PP) vessels; avoid standard glassware if possible due to etching.

-

Preparation: Flame-dry a 2-neck round bottom flask (or Teflon reactor) and cool under a stream of dry Nitrogen (

). -

Solvation: Dissolve the cyclohexyl ketone (1.0 equiv) in anhydrous Dichloromethane (DCM) (

).-

Note: DCM is preferred over THF as it suppresses the carbocation lifetime, slightly reducing elimination.

-

-

Addition: Cool the solution to 0°C . Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via a plastic syringe.

-

Critical: Do not add rapidly; the reaction is exothermic.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check by TLC or GC-MS. Look for the disappearance of the ketone (

) and appearance of the difluoride (

-

-

Quench (The Hazardous Step): Cool back to 0°C. Slowly add saturated aqueous

. CAUTION: Vigorous -

Workup: Extract with DCM (3x), dry over anhydrous

, and concentrate.

Protocol B: The "High Selectivity" Method (XtalFluor-E)

Recommended for cyclohexyl ketones to minimize vinyl fluoride formation.

Why this works: XtalFluor-E does not release free HF.[2] By controlling the fluoride source (e.g.,

-

Setup: Charge a flame-dried flask with XtalFluor-E (1.5 equiv) and the promoter

(Triethylamine trihydrofluoride) (2.0 equiv) under -

Solvation: Suspend solids in anhydrous DCM at RT.

-

Substrate Addition: Add the cyclohexyl ketone (1.0 equiv) slowly to the suspension.

-

Reaction: Stir at RT. If conversion is sluggish, heat to reflux (40°C).

-

Note: XtalFluor is thermally stable enough for reflux, unlike DAST.

-

-

Quench: Quench with 5% aqueous

. stir for 15 minutes. -

Purification: Silica gel chromatography is usually required to separate the minor vinyl fluoride byproduct (non-polar) from the gem-difluoride.

Workflow Visualization

Figure 2: Operational workflow comparing liquid (Deoxo-Fluor) and solid (XtalFluor) protocols.[2]

Troubleshooting & Optimization

If the ratio of Vinyl Fluoride (Elimination) is >20%:

-

Switch Reagents: Move from Deoxo-Fluor to XtalFluor-E immediately.

-

Change Solvent: Switch from DCM to Toluene . The non-polar nature of toluene destabilizes the ionic intermediate, slowing the reaction but often improving the Substitution:Elimination ratio.

-

Add HF Scavengers: If using Deoxo-Fluor, the addition of a catalytic amount of ethanol (0.1 equiv) can generate HF in situ in a controlled manner, though this is an advanced technique requiring precise control.

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3][4] Journal of Organic Chemistry 64.19 (1999): 7048-7054.

-

Beaulieu, F., et al. "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents."[5][6] Organic Letters 11.21 (2009): 5050-5053.

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578.

-

L'Heureux, A., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[5][6] The Journal of Organic Chemistry 75.10 (2010): 3401-3411.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Fluorinated Esters

Strategies for Electronic Deactivation and Steric Hindrance in Drug Discovery

Executive Summary & Strategic Rationale

Fluorinated esters are critical intermediates in the synthesis of high-value pharmaceuticals. The introduction of fluorine—often termed the "Fluorine Effect"—modulates pKa, enhances metabolic stability (blocking P450 oxidation), and alters lipophilicity (logP). However, the very electronic properties that make fluorine valuable (high electronegativity,

-

Nucleophilic Deactivation: Perfluorinated alkyl chains (e.g.,

) render the carbonyl carbon highly electrophilic, yet the corresponding carboxylate is extremely stable and difficult to activate for nucleophilic attack by alcohols. -

Elimination vs. Substitution: In deoxyfluorination protocols (converting

), the basicity of fluorinating reagents often competes with nucleophilicity, leading to unwanted alkene elimination.

This guide details two field-proven protocols designed to overcome these barriers, focusing on Direct Esterification of Perfluorinated Acids and Deoxyfluorination of

Critical Decision Matrix: Method Selection

Before initiating synthesis, select the protocol based on your substrate's electronic profile.

Caption: Decision tree for selecting the optimal synthetic route based on fluorine position and substrate stability.

Protocol A: Direct Esterification of Perfluorinated Acids

Objective: Synthesis of ethyl heptafluorobutyrate (and analogues) from perfluorinated carboxylic acids.

The Challenge

Perfluorinated acids (e.g., Trifluoroacetic acid, Heptafluorobutyric acid) are strong acids (

Mechanism of Action

We utilize an Acid Chloride Activation strategy. Thionyl chloride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Perfluorinated Acid ( | 1.0 | Substrate | Hygroscopic; dry before use. |

| Thionyl Chloride ( | 1.5 | Activator | Freshly distilled if yellow. |

| Alcohol (e.g., Ethanol) | 5.0 - 10.0 | Nucleophile/Solvent | Use anhydrous grade. |

| DMF | 0.05 | Catalyst | Essential for rate acceleration. |

Step-by-Step Procedure

-

Setup: Equip a flame-dried 2-neck round bottom flask with a reflux condenser and a pressure-equalizing addition funnel. Flush with

. -

Activation: Charge the flask with the Perfluorinated Acid (1.0 equiv). Cool to 0°C.

-

Catalyst Addition: Add DMF (0.05 equiv).

-

Chlorination: Add

(1.5 equiv) dropwise via the addition funnel. Caution: Significant gas evolution ( -

Reflux 1: Warm to room temperature (RT), then heat to reflux (approx. 80°C) for 2 hours to ensure complete conversion to

. -

Esterification: Cool the mixture to 0°C. Add the Alcohol (excess) slowly. The reaction is exothermic.[1]

-

Reflux 2: Heat to mild reflux for 4 hours.

-

Workup:

-

Concentrate in vacuo to remove excess alcohol and

. -

Dilute with

or DCM. -

Wash with sat.

(carefully, gas evolution!) to neutralize residual acid. -

Dry over

and distill.

-

Self-Validating Checkpoint: Monitor reaction progress via GC-MS. The intermediate Acid Chloride will show a distinct mass shift (M-OH+Cl) before disappearing into the Ester (M-Cl+OR).

Protocol B: Deoxyfluorination of -Hydroxy Esters

Objective: Synthesis of

The Challenge

Converting a hydroxyl group to a fluoride is the "Holy Grail" of bioisostere synthesis. DAST (Diethylaminosulfur trifluoride) is the traditional reagent but is thermally unstable (explosive >90°C).[2] Our Recommendation: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® . Deoxo-Fluor is thermally stable up to ~140°C and less prone to catastrophic decomposition [1].[2]

Workflow Diagram

Caption: Optimized workflow for Deoxo-Fluor mediated deoxyfluorination to minimize elimination side-products.

Step-by-Step Procedure (Deoxo-Fluor Method)

-

Environment: All glassware must be oven-dried. Use a nitrogen/argon atmosphere.[3] Moisture reacts violently with Deoxo-Fluor to produce HF.[3]

-

Solvation: Dissolve the

-hydroxy ester (1.0 equiv) in anhydrous DCM (-

Note: DCM is preferred over THF to minimize polymerization of the reagent.

-

-

Cryogenic Phase: Cool the solution to -78°C (Dry ice/acetone bath).

-

Expert Insight: Low temperature is mandatory to suppress the elimination pathway (formation of

-unsaturated esters).

-

-

Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe. Do not rush.

-

Reaction: Stir at -78°C for 1 hour, then allow the bath to expire and the reaction to warm to RT overnight.

-

Quenching (CRITICAL SAFETY):

-

Cool back to 0°C.

-

Add saturated aqueous

dropwise . Vigorous effervescence ( -

Warning: Do not use glass stoppers during quench; pressure buildup can shatter glassware.

-

-

Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine byproducts) and then Brine.

Analytical Validation: NMR

Verification of the C-F bond formation is best achieved using

| Compound Class | Typical | Multiplicity |

| Trifluoromethyl ( | -60 to -80 | Singlet (or doublet if H-coupled) |

| -180 to -200 | Multiplet (geminal H coupling | |

| Acyl Fluoride ( | +20 to +50 | Singlet (distinctive positive shift) |

Referenced to

Interpretation:

-

If you see a peak at +40 ppm , you formed the Acyl Fluoride (hydrolysis product of Deoxo-Fluor reacting with acid), not the alkyl fluoride.

-

If you see peaks around -110 to -130 ppm , check for difluorination or vicinal difluorides if starting from a diol [3].

Safety & Handling (The "Must Read")

Working with fluorinating agents requires strict adherence to safety protocols.[3]

-

HF Generation: Both DAST and Deoxo-Fluor hydrolyze to release Hydrogen Fluoride (HF). HF is a contact poison that penetrates skin and decalcifies bone.

-

Antidote: Keep Calcium Gluconate gel on your bench at all times.

-

-

Pressure: Reactions involving Thionyl Chloride or Deoxo-Fluor generate gas (

, -

Glass Etching: HF etches glass. For reactions expected to generate significant HF or requiring long residence times, use PFA (Perfluoroalkoxy) or PTFE reaction vessels.

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64.19 (1999): 7048-7054.

-

Rosen, B. R., et al. "19F NMR Chemical Shifts of Organofluorine Compounds." Alfa Chemistry Reference Table.

-

Virmani, A., et al. "Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid."[5] RSC Advances, 14 (2024): 31517-31523.[5]

-

Vandamme, M., et al. "Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E." Organic Process Research & Development.

-

BenchChem. "A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor." BenchChem Safety Protocols.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

HPLC Purification Method for Ethyl 2-(3,3-difluorocyclohexyl)acetate

Abstract